molecular formula C12H11NOS B2997702 6-Methoxynaphthalene-2-carbothioamide CAS No. 926234-18-6

6-Methoxynaphthalene-2-carbothioamide

Cat. No. B2997702
CAS RN: 926234-18-6
M. Wt: 217.29
InChI Key: SZNBNJFTZHUGPB-UHFFFAOYSA-N
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Description

6-Methoxynaphthalene-2-carbothioamide is a chemical compound with the CAS Number: 926234-18-6 . It has a molecular weight of 217.29 and is commonly used in scientific research . It has unique properties that make it applicable in various fields such as organic synthesis, medicinal chemistry, and material science .


Molecular Structure Analysis

The IUPAC name for this compound is 6-methoxy-2-naphthalenecarbothioamide . The InChI Code is 1S/C12H11NOS/c1-14-11-5-4-8-6-10 (12 (13)15)3-2-9 (8)7-11/h2-7H,1H3, (H2,13,15) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Methoxynaphthalene-2-carbothioamide is a powder . It is stored at room temperature .

Scientific Research Applications

Fluorescent Labelling Reagent for HPLC Analysis

  • Application : 2-Bromoacetyl-6-methoxynaphthalene, a derivative of 6-Methoxynaphthalene-2-carbothioamide, has been used as a fluorogenic labeling reagent for pre-column derivatization in HPLC analysis. This facilitates the separation and detection of biologically active carboxylic acids, such as fatty acids and bile acids, in pharmaceutical formulations (Gatti, Cavrini, & Roveri, 1992).
  • Pharmaceutical Applications : The derivative's utility extends to determining specific acids in pharmaceuticals, such as valproic acid and chenodeoxycholic acid, showcasing its importance in pharmaceutical analysis (Cavrini, Gatti, Roda, Cerré, & Roveri, 1993).

Synthesis and Characterization of Novel Thiazoles Derivatives

  • Medicinal Chemistry : Novel derivatives of 6-Methoxynaphthalene-2-carbothioamide have been synthesized, showing moderate anti-Tuberculosis activities and excellent antibacterial activity. This highlights the compound's role in the development of new bioactive agents for pharmaceutical and agrochemical industries (Prasad & Nayak, 2016).

Acylation Reactions and Catalysis

  • Chemical Synthesis : 6-Methoxynaphthalene-2-carbothioamide derivatives have been used in acylation reactions, showcasing their role in chemical synthesis and the production of intermediates for other compounds. This includes the synthesis of 2-acetyl-6-methoxynaphthalene, a precursor in the preparation of non-steroidal anti-inflammatory agents (Andy et al., 2000).

Molecular Structure and Analysis

  • Crystallography and Spectroscopy : Studies have been conducted on the crystal structure and Hirshfeld surface analysis of derivatives of 6-Methoxynaphthalene-2-carbothioamide. These studies are crucial for understanding the molecular interactions and properties of these compounds, which can be pivotal in drug design and material science (Sivajeyanthi et al., 2017).

Potential Anti-Cancer Properties

  • Pharmacology : Some derivatives of 6-Methoxynaphthalene-2-carbothioamide have shown potential anti-cancer properties, underscoring the importance of this compound in the development of new therapeutic agents (Saji et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H317, H319, H332, H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause an allergic skin reaction, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors or mists, avoiding contact with skin and eyes, and washing thoroughly after handling .

properties

IUPAC Name

6-methoxynaphthalene-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-14-11-5-4-8-6-10(12(13)15)3-2-9(8)7-11/h2-7H,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNBNJFTZHUGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxynaphthalene-2-carbothioamide

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